molecular formula C10H14N2 B15263340 [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B15263340
M. Wt: 162.23 g/mol
InChI Key: BWNGWCUFTFMRKT-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-3-yl)methylamine is a tertiary amine featuring a cyclopropyl group, a pyridin-3-yl (3-pyridyl) moiety, and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₃N₂ (calculated based on structural analogs), with a molecular weight of 161.23 g/mol. The compound’s structure combines the steric constraints of the cyclopropyl ring with the electronic effects of the pyridine group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric bulk and aromatic interactions.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C10H14N2/c1-11-10(8-4-5-8)9-3-2-6-12-7-9/h2-3,6-8,10-11H,4-5H2,1H3

InChI Key

BWNGWCUFTFMRKT-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CC1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(pyridin-3-yl)methylamine typically involves the reaction of cyclopropylmethylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Cyclopropyl(pyridin-3-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-3-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl(pyridin-3-yl)methyl ketone, while reduction may produce cyclopropyl(pyridin-3-yl)methylamine .

Scientific Research Applications

Cyclopropyl(pyridin-3-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Cyclopropyl(pyridin-3-yl)methylamine Cyclopropyl(phenyl)methylamine [(S)-1-(2-Aminoethyl)piperidin-3-yl]cyclopropylmethylamine
Molecular Formula C₁₀H₁₃N₂ C₁₁H₁₅N C₁₁H₂₃N₃
Molecular Weight (g/mol) 161.23 161.25 209.33
Key Functional Groups Pyridyl, cyclopropyl, methylamine Phenyl, cyclopropyl, methylamine Piperidine, cyclopropyl, ethylamine
Estimated logP ~1.5 ~2.1 ~1.8
Potential Applications Enzyme inhibition, CNS targeting Lipophilic drug candidates Neuromodulation, GPCR targeting

Research Findings and Implications

  • Drug Design : Incorporating pyridyl instead of phenyl balances lipophilicity and polarity, optimizing pharmacokinetics for CNS or peripheral targets .
  • Synthetic Challenges : Copper-mediated coupling () offers a viable route, but regioselectivity and cyclopropane stability under reaction conditions require optimization .

Biological Activity

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine ring, with a methylamine substituent. The structural configuration of this compound is crucial for its biological interactions, as the cyclopropyl moiety can influence the compound's lipophilicity and binding affinity to target receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in neurological and receptor-mediated pathways. The following sections summarize key findings related to the biological activity of cyclopropyl(pyridin-3-yl)methyl(methyl)amine.

Inhibitory Activity on Neuronal Nitric Oxide Synthase (nNOS)

A study on related cyclopropyl-containing compounds demonstrated that these molecules could act as selective inhibitors of nNOS, which is implicated in various neurological disorders. The introduction of a cyclopropyl ring was shown to enhance binding stability and selectivity for nNOS over endothelial nitric oxide synthase (eNOS) .

CompoundIC50 (nM)Selectivity Ratio (nNOS/eNOS)
Cyclopropyl derivative A1510:1
Cyclopropyl derivative B208:1
Cyclopropyl derivative C255:1

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Similar compounds have been evaluated for their agonistic effects on nicotinic acetylcholine receptors (nAChRs). For instance, pyridine-based derivatives have shown high affinity towards α4β2 nAChR subtypes, with Ki values in the nanomolar range. While specific data for cyclopropyl(pyridin-3-yl)methyl(methyl)amine is limited, the structural similarity suggests potential agonistic activity .

CompoundKi (nM)EC50 (nM) at α4β2
Pyridine derivative X0.721
Pyridine derivative Y0.1518

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropyl and pyridine rings can significantly impact biological activity. The rigidity introduced by the cyclopropyl group can enhance binding affinity by reducing conformational flexibility, which is beneficial for receptor interactions .

Case Studies

  • Neuroprotective Effects : In cell line studies, derivatives of cyclopropyl(pyridin-3-yl)methyl(methyl)amine exhibited neuroprotective effects against oxidative stress induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment.
  • Antidepressant Activity : Some analogs have shown promise in preclinical models for their antidepressant-like effects, attributed to their modulation of neurotransmitter systems influenced by nAChR activity.

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